7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C8H3NO5S and a molecular weight of 225.18 g/mol . This compound is characterized by the presence of a nitro group, a thioxo group, and a dioxole ring structure, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure efficiency and yield.
Analyse Chemischer Reaktionen
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the thioxo and dioxole groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions, making the compound valuable for research into its effects on different biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde include:
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: This compound has a similar dioxole ring structure but differs in the position of the nitro group.
2-Nitro-4,5-methylenedioxybenzaldehyde: Another compound with a dioxole ring, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H3NO5S |
---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
7-nitro-2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3NO5S/c10-3-4-1-5(9(11)12)7-6(2-4)13-8(15)14-7/h1-3H |
InChI-Schlüssel |
PIVWNWRSPLQTSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])OC(=S)O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.